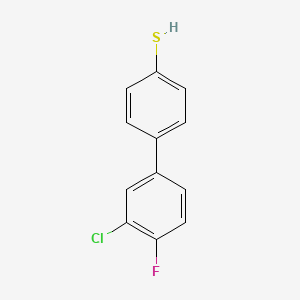

4-(3-Chloro-4-fluorophenyl)thiophenol

CAS No.:

Cat. No.: VC13544070

Molecular Formula: C12H8ClFS

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8ClFS |

|---|---|

| Molecular Weight | 238.71 g/mol |

| IUPAC Name | 4-(3-chloro-4-fluorophenyl)benzenethiol |

| Standard InChI | InChI=1S/C12H8ClFS/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H |

| Standard InChI Key | OKEUEXJWKBPJAB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)S |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)S |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(3-Chloro-4-fluorophenyl)thiophenol (C12H7ClF2S) consists of a benzene ring substituted with a thiol (-SH) group and two halogen atoms (Cl and F). The chlorine atom occupies the meta position relative to the thiol group, while fluorine resides at the para position (Figure 1). This arrangement creates a polarized electronic environment, with the halogens withdrawing electron density from the aromatic ring and the thiol group acting as a weak electron donor.

Key Structural Characteristics:

-

Molecular Formula: C12H7ClF2S

-

Molecular Weight: 244.7 g/mol (calculated based on atomic masses).

-

Bond Angles and Lengths: The C-S bond length in thiophenols typically ranges from 1.78–1.82 Å, while C-Cl and C-F bonds measure approximately 1.73 Å and 1.34 Å, respectively .

Synthesis and Manufacturing Processes

Reduction of Sulfonyl Chlorides

A common method for synthesizing thiophenols involves the reduction of sulfonyl chlorides. For example, 4-methylbenzenesulfonyl chloride can be reduced to 4-methylbenzenethiophenol using formic acid as a reductant and palladium-on-carbon (Pd/C) as a catalyst . Applying this methodology to 3-chloro-4-fluorobenzenesulfonyl chloride would yield the target compound:

Reaction Conditions:

-

Catalyst: 5% Pd/C (2–5% by mass of substrate).

-

Temperature: 50–80°C.

Nucleophilic Aromatic Substitution

An alternative route involves displosing a halogen atom on an aromatic ring with a thiol group. For instance, in the synthesis of quinazoline derivatives, fluorine atoms are replaced by thiols under basic conditions . Adapting this approach:

Optimized Parameters:

-

Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Base: Aqueous NaOH (1–2 eq).

Physicochemical Properties

Solubility and Partitioning

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 g/L) .

-

LogP: Estimated at 3.2–3.5, indicating high lipophilicity due to halogen substituents.

Reactivity and Chemical Behavior

Thiol Group Reactivity

The -SH group undergoes oxidation to disulfides or sulfonic acids under oxidative conditions. It also participates in:

-

Metal Coordination: Forms complexes with transition metals (e.g., Pd, Cu), useful in catalysis .

-

Alkylation: Reacts with alkyl halides to produce thioethers, a key step in drug functionalization .

Halogen-Directed Electrophilic Substitution

The electron-withdrawing halogens direct incoming electrophiles to the ortho and para positions relative to the thiol group. For example, nitration would occur predominantly at the 2- and 5-positions of the ring.

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its halogen-thiophenol motif is prevalent in molecules targeting EGFR (epidermal growth factor receptor) and MAPK (mitogen-activated protein kinase) pathways .

Agrochemical Development

Derivatives of 4-(3-Chloro-4-fluorophenyl)thiophenol exhibit herbicidal and fungicidal activities. The thioether linkage enhances membrane permeability in plant pathogens, improving efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume